molecular formula C6H11BrO2 B1279730 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane CAS No. 37865-96-6

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Cat. No. B1279730
CAS RN: 37865-96-6
M. Wt: 195.05 g/mol
InChI Key: SZLPRRVCSGZARF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a chemical compound that has been synthesized and studied for its potential use as a methyl vinyl ketone equivalent. This compound is derived from 4-hydroxy-2-butanone and ethylene glycol, and its synthesis involves a bromination step using dibromotriphenylphosphorane .

Synthesis Analysis

The synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has been reported with a 75% isolated yield. The process begins with the preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. The bromination of this intermediate is then carried out with dibromotriphenylphosphorane, which is prepared in situ by titrating triphenylphosphine with bromine at low temperatures . Other related compounds, such as 1-bromo-3-buten-2-one, have been synthesized from similar dioxolane derivatives through a series of bromination and dehydrobromination steps .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is not detailed in the provided papers, the structure can be inferred from the synthesis process and the nature of dioxolane derivatives. The compound likely features a 1,3-dioxolane ring with a methyl group and a 2-bromoethyl substituent attached to the same carbon atom .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves its use as a precursor for further chemical transformations. The presence of the bromoethyl group makes it a suitable candidate for nucleophilic substitution reactions, which can be utilized to create a variety of other compounds. For example, the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from related dioxolane compounds demonstrates the versatility of these molecules in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane are not explicitly discussed in the provided papers. However, based on the structure, it can be predicted that the compound is likely to be a liquid at room temperature and may have a relatively high boiling point due to the presence of the dioxolane ring. The bromine atom in the molecule suggests that it should be handled with care, as brominated compounds can be hazardous .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is used in chemical syntheses, particularly in the preparation of methyl vinyl ketone equivalents. This compound was prepared with a 75% isolated yield by bromination of 2-Methyl-1,3-dioxolane-2-ethanol, using dibromotriphenylphosphorane as a reagent (Petroski, 2002).
  • It also finds application in the synthesis of various other chemical compounds, such as 1-Bromo-3-buten-2-one, where it is involved in multiple reaction sequences leading to the final product (Westerlund & Carlson, 1999).

Use in Peptide Analogues Synthesis

  • The compound plays a role in peptide research. It is utilized in the synthesis of ketomethylene analogues of peptides, where the Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane react with N-triphenylmethyl-L-leucine to form specific ketone adducts. These adducts serve as intermediates in peptide analogue synthesis (Johnson & Miller, 2009).

Role in Synthesizing Glycinate Derivatives

  • The compound is used in the synthesis of methyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate and ethyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate. These novel compounds are synthesized through the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane (Le Zhi-ping, 2008).

Applications in Fuel and Solvent Production

  • In the context of sustainable energy and materials, this compound is involved in the production of renewable gasoline, solvents, and fuel additives. Specifically, it contributes to the creation of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes, demonstrating potential as a sustainable gasoline blending component or industrial solvent (Harvey, Merriman & Quintana, 2016).

Involvement in Polymer Research

  • The compound is also significant in polymer research. For instance, it is involved in the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research focuses on understanding the properties and thermal degradation of such polymers, which have potential applications in various industries (Coskun et al., 1998).

Safety And Hazards

This compound may be irritating to tissues . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

properties

IUPAC Name

2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPRRVCSGZARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473102
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

CAS RN

37865-96-6
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

To a cold HBr saturated solution of ethylene glycol (210 mL) was added dropwise 118 mL of methyl vinyl ketone. The solution was allowed to warm to RT and the reaction mixture was extracted four times with pentane. The pentane layers were combined, washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield a yellow oil which was vacuum distilled to 67 g of a clear oil, bp 55°-60° C., which was the title compound.
Name
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methyl vinyl ketone
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118 mL
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Quantity
210 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 75 g of 4-bromo-2-butanone, 40 g of ethylene glycol, 250 mg of p-toluenesulfonic acid acid and 500 ml of toluene is refluxed for about 4-6 hours under a Dean-Stark water trap. The mixture is cooled, poured into ethyl acetate and dilute potassium carbonate solution. The organic layer is separated, washed with water, dried over sodium sulfate, stripped of solvent and the residue is distilled under reduced pressure to give the title product.
Quantity
75 g
Type
reactant
Reaction Step One
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40 g
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250 mg
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reactant
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Quantity
500 mL
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?

A1: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane acts as a valuable methyl vinyl ketone equivalent. [] Methyl vinyl ketone itself can be challenging to work with directly due to its reactivity. This compound provides a masked form that can be selectively revealed later in a synthetic sequence. This allows chemists to introduce the versatile building block of methyl vinyl ketone into more complex molecules in a controlled manner.

Q2: Can you describe an efficient method for preparing 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane?

A2: A two-step synthesis from 4-hydroxy-2-butanone has been reported to be highly effective: []

    Q3: Are there stability concerns associated with 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane?

    A3: Research indicates that even purified samples of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane tend to contain trace amounts of the corresponding β-halo ketone. [] This impurity can release hydrogen bromide (HBr) over time, which can catalyze further decomposition of the compound. Therefore, it's recommended to store this compound at temperatures of 0°C or lower to maximize its shelf life.

    Q4: What are the primary applications of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?

    A4: This compound serves as a versatile alkylating agent, enabling the introduction of a 3-ketobutyl group to a variety of nucleophiles. [] This is particularly useful in the synthesis of:

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